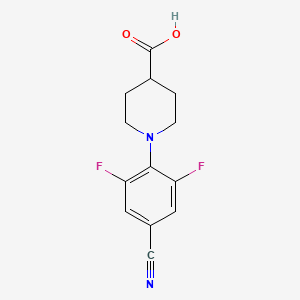

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c14-10-5-8(7-16)6-11(15)12(10)17-3-1-9(2-4-17)13(18)19/h5-6,9H,1-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRDPUPHRUIJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Methods

- Dehydration of Isonipecotamide:

A classical approach involves dehydrating piperidine-4-carboxamide (isonipecotamide) using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield 4-cyanopiperidine. - Workup and Isolation:

The crude product is typically taken up in water, basified to pH 12-13 with sodium hydroxide, and extracted repeatedly with organic solvents like benzene, toluene, or xylene. The yield ranges from 32.7% to 62.8%, but reproducibility and isolation are challenging due to laborious workup and low yields.

Improved Novel Method (US Patent US20170369442A1)

A recently patented method addresses the drawbacks of traditional methods by simplifying the process and improving yield and purity:

-

- Isonipecotamide (high purity, low water content <5%)

- Thionyl chloride (1 to 5 mol equivalents, preferably 2 to 3)

- Formamides (e.g., dimethylformamide (DMF), dibutylformamide) in 0.1 to 3 mol equivalents

- Organic diluents: aromatic hydrocarbons (toluene, xylenes), esters (butyl acetate), or chlorinated aromatics

-

- Temperature: -20 to +70 °C, preferably 0 to +50 °C

- Reaction time: 6 to 24 hours

- Atmospheric pressure or slight variation

Process Description:

Isonipecotamide is dehydrated in the presence of thionyl chloride and a formamide diluent. The formamide acts as a reaction medium and possibly as a catalyst or stabilizer. The reaction mixture is then filtered to isolate 4-cyanopiperidine hydrochloride as a solid. The solid is washed with the reaction solvent and either dried or used directly in subsequent steps.-

- High yield and purity of 4-cyanopiperidine hydrochloride

- Simplified isolation by direct filtration, avoiding multiple extractions and distillations

- Economical and ecological benefits due to reduced solvent use and milder conditions

| Parameter | Traditional Method | Novel Method (US20170369442A1) |

|---|---|---|

| Dehydrating Agent | POCl3 or SOCl2 | SOCl2 (1-5 mol equiv.) |

| Solvent/Diluent | Multiple organic solvents | Formamides (e.g., DMF), aromatic hydrocarbons |

| Reaction Temperature | Variable, often elevated | -20 to +70 °C, preferably 0 to +50 °C |

| Workup | Multiple extractions, distillations | Filtration and washing |

| Yield | 29.7% to 62.8% | High yield (exact % not disclosed) |

| Purity | Moderate, difficult isolation | High purity |

| Environmental Impact | High (multiple solvents, distillation) | Reduced solvent use, simpler process |

Summary of Preparation Methodology

Research Findings and Notes

The novel method for preparing 4-cyanopiperidine hydrochloride significantly improves yield and process simplicity compared to older methods involving POCl3 or multiple solvent extractions.

The use of formamides as reaction media and thionyl chloride as a dehydrating agent under mild conditions reduces environmental impact and operational complexity.

The purity of starting materials, especially low water content in isonipecotamide, is critical for optimal yield and product quality.

While detailed synthetic steps for the final coupling and carboxylation to yield 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid are less documented publicly, standard organic synthesis techniques involving amination and oxidation are applicable.

Chemical Reactions Analysis

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid exhibits several biological activities that make it a candidate for drug development:

- Antidepressant Properties : Research indicates that this compound may influence neurotransmitter systems associated with mood regulation, making it a potential candidate for antidepressant therapies.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in certain cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways critical for cancer cell survival.

Therapeutic Applications

The potential therapeutic applications of 1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid are diverse:

- Neurological Disorders : Given its pharmacological profile, it may be explored for the treatment of various neurological disorders, including anxiety and depression.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of 1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models. |

| Study 2 | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines. |

| Study 3 | Neuropharmacology | Indicated modulation of serotonin and norepinephrine levels in vitro. |

These findings underscore the compound's potential as a multi-functional therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .

Comparison with Similar Compounds

Key Compounds:

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid Substituents: 4-Cyano, 2,6-difluoro on phenyl ring. Functional groups: Carboxylic acid (piperidine-4-position), nitrile (electron-withdrawing).

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS RN 406476-31-1)

- Substituents: Trifluoromethyl on pyridyl ring.

- Functional groups: Carboxylic acid, trifluoromethyl (strong electron-withdrawing).

- Molecular weight: 274.23 g/mol; mp 162–164°C .

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Substituents: Ethoxycarbonyl (ester) at piperidine-1-position. Functional groups: Carboxylic acid, ester (hydrolyzable). Physicochemical properties: Hydrogen bond acceptors = 5, donors = 2; predicted Log S = -1.7 (moderate solubility) .

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid (CAS RN 461456-17-7)

- Substituents: Benzodioxin sulfonyl group.

- Functional groups: Carboxylic acid, sulfonyl (polar, hydrogen bond acceptor).

- Molecular weight: 327.35 g/mol; XLogP3 = 0.8 (moderate lipophilicity) .

Electronic and Steric Effects

- Cyano vs. Trifluoromethyl: Both are electron-withdrawing, but the cyano group in the target compound may offer stronger polarization of the aromatic ring, enhancing dipole interactions in binding pockets compared to trifluoromethyl .

- Fluorine vs. Ethoxycarbonyl : Fluorine atoms reduce metabolic oxidation, improving stability, while the ethoxycarbonyl group is prone to hydrolysis, limiting its utility in prodrug designs .

- Sulfonyl vs.

Biological Activity

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₂F₂N₂O₂ and a molecular weight of approximately 266.25 g/mol. This compound features a piperidine ring, a carboxylic acid group, and a cyano-substituted difluorophenyl moiety, making it of particular interest in medicinal chemistry and as a synthetic intermediate in various applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Piperidine Ring : Provides a stable cyclic framework.

- Cyano Group : Imparts unique electronic properties that can influence biological activity.

- Difluorophenyl Moiety : Enhances lipophilicity and can affect binding interactions with biological targets.

The biological activity of this compound may involve:

- Inhibition of DPP-4 : Similar compounds have shown to inhibit DPP-4, which could lead to increased levels of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and lowering blood glucose levels .

- Interaction with Receptors : The unique functional groups may allow for selective binding to specific receptors or enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Cyano-4,4-diphenyl-butyl)-piperidine-4-carboxylic acid | C₂₃H₂₆N₂O₂ | Larger phenyl groups; potential for different biological activity |

| 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid | C₁₃H₁₂F N₂O₂ | Similar structure but with only one fluorine; may differ in reactivity |

| 1-(3-Fluoro-phenyl)piperidine-4-carboxylic acid | C₁₃H₁₄FN O₂ | Different substitution pattern; alters electronic properties |

This comparison highlights the distinct fluorination pattern and cyano group presence in 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid, which may influence both its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Research has indicated that piperidine derivatives exhibit a range of pharmacological activities. For instance:

- DPP-4 Inhibition : Compounds similar to 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid have been shown to effectively inhibit DPP-4, leading to improved glycemic control in diabetic models .

- Anticancer Activity : Some studies suggest that modifications in the piperidine structure can enhance anticancer properties by inhibiting key signaling pathways involved in tumor growth.

- Neuroprotective Effects : Certain derivatives have demonstrated potential neuroprotective effects through modulation of inflammatory pathways, suggesting possible applications in neurodegenerative diseases .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Condensation and cyclization : Analogous to methods used for structurally related piperidine-carboxylic acids, such as the condensation of substituted benzaldehydes with aminopyridines, followed by cyclization under acidic or catalytic conditions .

- Hydrolysis : A critical step for converting ester intermediates to carboxylic acids. For example, hydrolysis with aqueous NaOH (e.g., 5N) at room temperature for 24 hours, followed by acidification to precipitate the product .

Q. Key Optimization Parameters :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Catalyst | Palladium or copper catalysts for improved cyclization efficiency | |

| Solvent | Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics | |

| Temperature | Room temperature for hydrolysis to minimize side reactions |

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the piperidine and aryl rings. For example, δ 7.93 ppm (d, J = 8.5 Hz) in -NMR correlates with aromatic protons in ortho positions .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) with computational models .

- Infrared Spectroscopy (IR) : Identify carboxylic acid C=O stretches (~1687 cm) and nitrile groups (~2250 cm) .

Conflict Resolution : Cross-validate data using complementary techniques (e.g., NMR with XRD) and computational simulations (e.g., density functional theory (DFT) for vibrational frequency matching) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) be integrated into the design of novel derivatives of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for key reactions, such as the nucleophilic substitution at the difluorophenyl group .

- Solvent Effects : Simulate solvation dynamics with MD to optimize solvent selection (e.g., toluene vs. DMF) for improved yield .

- Property Prediction : Calculate logP values and pKa using software like RDKit to predict solubility and bioavailability .

Q. Workflow Example :

Virtual Screening : Generate derivative libraries with substituent variations.

DFT Optimization : Minimize energy configurations of intermediates.

Experimental Validation : Prioritize candidates with favorable computational metrics for synthesis .

Q. What strategies address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

- Dose-Response Curves : Compare EC values across studies to identify outliers.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in cytotoxicity or enzyme inhibition data .

Case Study : For antimicrobial studies, discrepancies in MIC values may arise from differences in bacterial strains or culture media. Validate results using CLSI guidelines .

Q. How can safety protocols be tailored for handling this compound’s reactive intermediates (e.g., nitrile or fluorine-containing precursors)?

Methodological Answer:

-

Hazard Mitigation :

-

Emergency Response : Follow P301-P390 guidelines (e.g., rinse skin with water for 15 minutes upon contact) .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Batch Comparison : Analyze purity via HPLC and compare retention times.

- Isotopic Labeling : Use -NMR to trace fluorine environments in difluorophenyl groups.

- Crystallographic Validation : Resolve ambiguities by growing single crystals and comparing XRD data with literature .

Example : A δ 2.36 ppm shift in -NMR may indicate residual solvent (e.g., DMSO-d) contamination. Re-crystallize the compound and repeat analysis .

Experimental Design

Q. What factorial design approaches optimize reaction parameters for scalable synthesis?

Methodological Answer:

- Response Surface Methodology (RSM) : Vary temperature, catalyst loading, and solvent ratio to identify optimal conditions.

- Case Study : For hydrolysis optimization, a 3 factorial design (variables: NaOH concentration, time) revealed 5N NaOH at 24 hours maximizes yield (88%) .

Statistical Tools : Use Minitab or Design-Expert for ANOVA and interaction effect analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.